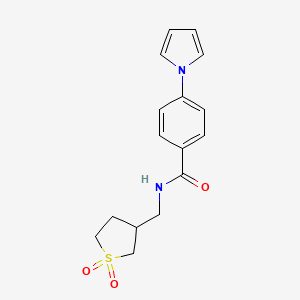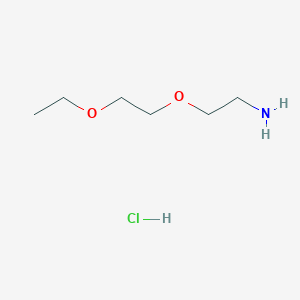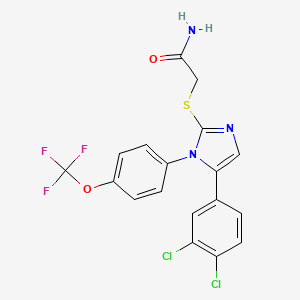![molecular formula C21H20BrNO3 B2583144 1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797642-08-0](/img/structure/B2583144.png)
1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1’-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4’-piperidine]-1-one” is a chemical compound with the molecular formula C21H20BrNO3 . It is also known as Bromo-DragonFLY, which is a psychoactive compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[2-benzofuran-3,4’-piperidine]-1-one core, with a 3-(2-Bromophenyl)propanoyl group attached at the 1’ position . The molecular weight is 414.2924 .Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining traction in drug discovery due to their ability to explore new areas of three-dimensional chemical space, leading to the synthesis of compounds with potential pharmacological activities. The synthesis strategies for spiropiperidines, including the formation of the spiro-ring on a preformed piperidine ring or vice versa, are crucial for developing novel therapeutic agents (Griggs, Tape, & Clarke, 2018).
Benzofuran Derivatives and Their Bioactivity
Benzofuran compounds, with their wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, present themselves as potential natural drug lead compounds. Their versatility in biological activities has led to the development of benzofuran-based drugs for treating various diseases, including hepatitis C virus infection and cancer (Miao et al., 2019).
Piperidine Derivatives as Pharmacophores
Piperidine derivatives serve as essential pharmacophores in several antipsychotic agents, with their arylalkyl substituents improving the potency and selectivity of binding affinity at D2-like receptors. This highlights the potential of piperidine derivatives in the development of new therapeutic agents targeting the central nervous system (Sikazwe et al., 2009).
properties
IUPAC Name |
1'-[3-(2-bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c22-18-8-4-1-5-15(18)9-10-19(24)23-13-11-21(12-14-23)17-7-3-2-6-16(17)20(25)26-21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIBOWPKZCGYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

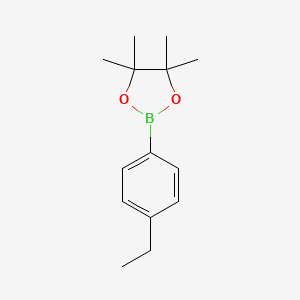
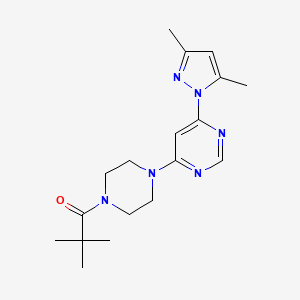
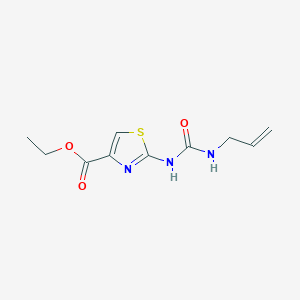
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)

![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
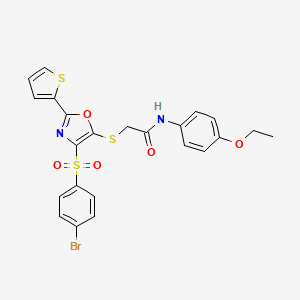
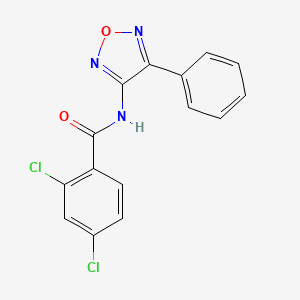
![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
